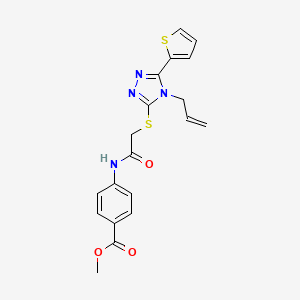

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group, a thiophen-2-yl moiety, and a thioacetamido bridge linked to a methyl benzoate group. Its molecular formula is C₁₈H₁₇N₅O₂S₂, with a molecular weight of 399.49 g/mol .

Properties

CAS No. |

573973-78-1 |

|---|---|

Molecular Formula |

C19H18N4O3S2 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

methyl 4-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C19H18N4O3S2/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24) |

InChI Key |

PCRKRSIDPQYBKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide.

Thioether Formation: The thiophene moiety is introduced via a nucleophilic substitution reaction where the triazole derivative reacts with thiophene-2-thiol.

Amidation: The resulting compound is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the amide linkage.

Final Esterification: The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of an epoxide, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has shown potential as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer cell proliferation, making this compound a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the thiophene moiety can interact with various receptors. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Antifungal and Antimicrobial Activity

- Target Compound: No direct biological data is provided, but structurally related compounds (e.g., 4-aminophenyl derivatives) show antifungal activity against Candida spp. and Aspergillus spp. .

- 4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles : Demonstrated moderate to high antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains .

- N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide: Inhibited cancer cell migration (MDA-MB-231 and Panc-1) and showed selectivity toward malignant cells .

Cytotoxicity

- Pyridinyl Analogues: Compounds with pyridine substituents (e.g., 6a–c) exhibited cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values < 20 µM .

- Thiophene-Containing Triazoles : Derivatives with thiophene rings (e.g., 5d in ) showed antifungal activity against C. albicans (MIC = 32 µg/mL) but lower cytotoxicity toward healthy cells .

Key Research Findings and Implications

Thiophene vs.

Allyl Group Impact : The allyl group on the triazole ring may contribute to metabolic stability by resisting oxidative degradation, as seen in insect pheromone receptor studies .

Terminal Ester vs. Amide : Methyl benzoate esters (as in the target compound) generally offer better membrane permeability than free acids or amides, as demonstrated in leukotriene biosynthesis inhibitors .

Biological Activity

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its unique structural features, which include a methyl ester group, an acetamido linkage, and a triazole derivative with a thiophene moiety. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3S2, with a molecular weight of approximately 414.50 g/mol. The compound's structure can be represented as follows:

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiophene moieties often exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have been reported to possess antifungal and antibacterial activities. A study demonstrated that triazole-thione compounds showed promising results against various microbial strains, suggesting that this compound may also exhibit similar properties .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with triazole rings have shown effectiveness against human colon cancer cells (HCT 116), with some exhibiting IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action is thought to involve the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the triazole and thiophene groups enhances its binding affinity to enzymes and receptors involved in disease processes. Interaction studies are essential for understanding these mechanisms and could lead to the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole derivatives | Contains a triazole ring | Antifungal, anticancer |

| Thiophene-based compounds | Incorporates thiophene moiety | Antimicrobial |

| Acetamide derivatives | Features an acetamide group | Potential enzyme inhibitors |

This table highlights that the unique combination of functional groups in this compound could provide enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies underscore the significance of triazole derivatives in medicinal chemistry:

- Antituberculosis Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis. Although some compounds were less active than rifampicin, others showed promising inhibition rates .

- Antioxidant Properties : Research has indicated that certain triazole-thione compounds possess strong antioxidant capabilities, which may contribute to their overall therapeutic potential .

- Enzyme Inhibition : Triazole derivatives have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.